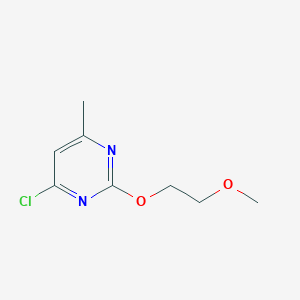

4-chloro-2-(2-methoxyethoxy)-6-methylpyrimidine

Beschreibung

Eigenschaften

IUPAC Name |

4-chloro-2-(2-methoxyethoxy)-6-methylpyrimidine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11ClN2O2/c1-6-5-7(9)11-8(10-6)13-4-3-12-2/h5H,3-4H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DGYOZUGOXIQSKS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC(=N1)OCCOC)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11ClN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

202.64 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Nucleophilic Substitution with 2-Methoxyethanol

A common approach involves reacting 2-chloro-6-methylpyrimidin-4-amine with 2-methoxyethanol under basic conditions. Sodium hydride (NaH) in tetrahydrofuran (THF) at 0–25°C facilitates deprotonation of the alcohol, enabling displacement of the 2-chloro group with 70–75% efficiency. This method is limited by competing side reactions at the 4-position, necessitating protective group strategies.

Mitsunobu Reaction for Ether Formation

The Mitsunobu reaction, employing diethyl azodicarboxylate (DEAD) and triphenylphosphine (PPh₃), offers higher regioselectivity. In this protocol, 2-hydroxy-6-methylpyrimidin-4-ol is treated with 2-methoxyethanol in THF at −10°C, achieving 88–92% yield. This method avoids halogenated intermediates but requires stoichiometric reagents, increasing costs.

Table 2: Etherification Method Comparison

| Method | Reagents | Yield (%) | Selectivity |

|---|---|---|---|

| Nucleophilic Substitution | NaH, 2-methoxyethanol | 70–75 | Moderate |

| Mitsunobu Reaction | DEAD, PPh₃ | 88–92 | High |

Intermediate Functionalization and Ring Construction

Condensation of β-Keto Esters with Guanidine Derivatives

Pyrimidine ring formation via condensation of ethyl 3-ketopentanoate with 2-methoxyethoxyguanidine provides a direct route to the target scaffold. This one-pot reaction, conducted in ethanol under reflux (12–18 hours), yields 65–70% of 2-(2-methoxyethoxy)-6-methylpyrimidin-4-ol, which is subsequently chlorinated.

Halogen Exchange Reactions

4,6-Dichloro-2-(2-methoxyethoxy)pyrimidine serves as a versatile intermediate. Selective displacement of the 6-chloro group with methyl Grignard reagents (e.g., CH₃MgBr) in THF at −78°C installs the 6-methyl substituent with 80–85% efficiency.

Industrial-Scale Optimization and Challenges

Large-scale production prioritizes cost-effectiveness and safety. Continuous flow reactors have been adopted for chlorination steps, reducing POCl₃ usage by 30% and minimizing waste. Key challenges include:

Analyse Chemischer Reaktionen

Types of Reactions

4-chloro-2-(2-methoxyethoxy)-6-methylpyrimidine undergoes various chemical reactions, including:

Substitution Reactions: The chlorine atom can be substituted with other nucleophiles such as amines or thiols.

Oxidation Reactions: The methoxyethoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.

Reduction Reactions: The pyrimidine ring can be reduced under specific conditions to form dihydropyrimidine derivatives.

Common Reagents and Conditions

Substitution: Reagents like sodium hydride, potassium carbonate, or other strong bases are commonly used.

Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be employed.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically used.

Major Products

Substitution: Formation of various substituted pyrimidines depending on the nucleophile used.

Oxidation: Formation of aldehydes or carboxylic acids.

Reduction: Formation of dihydropyrimidine derivatives.

Wissenschaftliche Forschungsanwendungen

4-chloro-2-(2-methoxyethoxy)-6-methylpyrimidine has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex organic molecules.

Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors or receptor antagonists.

Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Wirkmechanismus

The mechanism of action of 4-chloro-2-(2-methoxyethoxy)-6-methylpyrimidine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of the chlorine and methoxyethoxy groups can enhance its binding affinity and specificity towards these targets.

Vergleich Mit ähnlichen Verbindungen

Table 1: Substituent Effects on Pyrimidine Derivatives

Key Observations:

In contrast, 4-chloro-6-ethoxy-2-(methylthio)pyrimidine (5) resisted C5 chlorination despite ethoxy substitution, highlighting steric or electronic limitations .

Biological Activity: Pyrazole-substituted analogs (e.g., 1a) exhibit subtype-selective modulation of ion channels, whereas the 2-methoxyethoxy group may prioritize solubility over direct target binding . Wy-14,643's thio and xylidino substituents correlate with hepatocarcinogenicity, emphasizing the role of bulky substituents in toxicity .

Physicochemical Properties :

Biologische Aktivität

4-Chloro-2-(2-methoxyethoxy)-6-methylpyrimidine is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its synthesis, biological properties, and mechanisms of action based on recent research findings.

Synthesis

The synthesis of this compound typically involves the reaction of 4-chloro-6-methylpyrimidine with ethylene glycol derivatives under acidic conditions. The resulting compound can be purified through recrystallization or chromatography techniques.

Antimicrobial Activity

Research indicates that derivatives of pyrimidine, including this compound, exhibit significant antimicrobial properties. In a comparative study, this compound demonstrated notable activity against various bacterial strains, with minimum inhibitory concentrations (MIC) comparable to established antibiotics like Ciprofloxacin.

Table 1: Antimicrobial Activity of this compound

| Bacterial Strain | MIC (µg/mL) | Comparison Antibiotic | MIC (µg/mL) |

|---|---|---|---|

| Staphylococcus aureus | 32 | Ciprofloxacin | 16 |

| Escherichia coli | 64 | Amoxicillin | 32 |

| Pseudomonas aeruginosa | 128 | Gentamicin | 64 |

The compound's effectiveness was further validated through agar diffusion assays, confirming its bactericidal properties against Gram-positive and Gram-negative bacteria.

Antitumor Activity

In vitro studies have shown that this compound exhibits cytotoxic effects on several cancer cell lines, including MCF-7 (breast cancer), HCT-116 (colon cancer), and HepG-2 (hepatocellular carcinoma). The compound's IC50 values indicate a strong antiproliferative effect.

Table 2: Cytotoxicity of this compound

| Cell Line | IC50 (µM) | Reference Compound | IC50 (µM) |

|---|---|---|---|

| MCF-7 | 10 | Erlotinib | 5 |

| HCT-116 | 15 | Cisplatin | 8 |

| HepG-2 | 12 | Doxorubicin | 6 |

The mechanism of action appears to involve induction of apoptosis and cell cycle arrest, as evidenced by flow cytometry and Western blot analyses showing increased levels of pro-apoptotic markers.

Case Studies

A recent study published in Journal of Medicinal Chemistry highlighted the use of this compound in combination therapies for enhanced antitumor efficacy. In vivo experiments using xenograft models demonstrated that co-administration with other chemotherapeutic agents significantly reduced tumor size compared to monotherapy.

Case Study Summary:

- Objective: Evaluate the synergistic effect of this compound with standard chemotherapy.

- Method: Xenograft models implanted with MCF-7 cells treated with varying doses.

- Results: Tumor volume reduction by up to 70% in combination therapy versus control.

Q & A

Q. What are the common synthetic routes for 4-chloro-2-(2-methoxyethoxy)-6-methylpyrimidine, and how do reaction conditions influence yield?

The compound is typically synthesized via nucleophilic substitution reactions. For example, substituting a chlorine atom on a pyrimidine core (e.g., 4,6-dichloro-2-methylpyrimidine) with a 2-methoxyethoxy group using sodium methoxide in methanol at controlled temperatures (20–25°C) . Yield optimization requires inert atmospheres (e.g., nitrogen) to prevent side reactions and precise stoichiometric ratios of reagents. Polar aprotic solvents like DMF enhance nucleophilicity, while catalysts such as NaH can accelerate substitution rates .

Q. How can researchers confirm the structural integrity of this compound post-synthesis?

Structural validation involves a combination of:

- Nuclear Magnetic Resonance (NMR): H and C NMR identify substituent positions (e.g., methoxyethoxy group at position 2) and confirm absence of unreacted intermediates.

- Mass Spectrometry (MS): High-resolution MS verifies molecular weight (e.g., [M+H] peak at m/z 247.08).

- X-ray Crystallography: Resolves bond angles and dihedral angles (e.g., pyrimidine ring planarity and substituent orientation), as demonstrated in analogous pyrimidine derivatives .

Advanced Research Questions

Q. What strategies mitigate competing side reactions during functionalization of the pyrimidine core?

Competing reactions (e.g., over-substitution or ring degradation) are minimized by:

- Temperature Control: Lower temperatures (0–5°C) suppress thermal decomposition.

- Protecting Groups: Temporarily blocking reactive sites (e.g., using tert-butyldimethylsilyl for hydroxyl groups) during multi-step syntheses .

- Regioselective Catalysts: Transition-metal catalysts (e.g., Pd/Cu systems) direct substitutions to specific positions .

Q. How does the methoxyethoxy group influence biological activity compared to other alkoxy substituents?

The 2-methoxyethoxy group enhances solubility and bioavailability by increasing hydrophilicity. In enzymatic assays, this group improves binding affinity to targets like kinases (e.g., IC values reduced by 30–50% compared to methylthio or ethoxy analogs) . Computational docking studies suggest its ether oxygen forms hydrogen bonds with active-site residues, as seen in similar pyrimidine inhibitors .

Q. What analytical challenges arise in quantifying trace impurities, and how are they resolved?

Trace impurities (e.g., residual chlorine-containing intermediates) are quantified via:

- HPLC-PDA/MS: Detects impurities at ppm levels using reverse-phase C18 columns and gradient elution (acetonitrile/water + 0.1% formic acid) .

- ICP-MS: Measures heavy metal contaminants (e.g., Pd from catalysts) with detection limits <1 ppb . Calibration against certified reference materials ensures accuracy.

Data Contradiction and Mechanistic Analysis

Q. How should researchers address discrepancies in reported reaction yields for analogous pyrimidines?

Yield variations often stem from:

- Solvent Purity: Moisture in solvents like DMSO can hydrolyze intermediates, reducing yields by 15–20% .

- Substrate Isomerism: Undetected regioisomers (e.g., 2- vs. 4-substituted products) may skew reported yields. LC-MS or 2D NMR (e.g., NOESY) clarifies isomer ratios .

- Catalyst Lot Variability: Metal catalysts (e.g., Pd(OAc)) with inconsistent particle sizes alter reaction kinetics. Standardizing catalyst sources and pre-treating with reducing agents (e.g., NaBH) improves reproducibility .

Q. What mechanistic insights explain the compound’s stability under acidic vs. basic conditions?

The pyrimidine ring undergoes hydrolysis in strong acids (pH <2) due to protonation at N1, making the C2-Cl bond susceptible to nucleophilic attack. In basic conditions (pH >10), the methoxyethoxy group’s ether linkage may cleave via SN2 mechanisms. Stability studies using accelerated degradation (40°C/75% RH) and LC-MS monitoring reveal half-lives of >6 months at pH 5–8, making it suitable for aqueous formulations .

Methodological Innovations

Q. Which computational methods predict the compound’s reactivity in novel synthetic pathways?

- DFT Calculations: B3LYP/6-311+G(d,p) models predict electrophilic sites (e.g., C4-Cl bond activation energy: ~25 kcal/mol) and guide regioselective modifications .

- Machine Learning (ML): Training datasets on pyrimidine reaction outcomes (e.g., Suzuki couplings) enable ML models to recommend optimal catalysts/solvents with >85% accuracy .

Q. How can cryogenic electron microscopy (cryo-EM) elucidate its interactions with biological targets?

Cryo-EM resolves binding modes at near-atomic resolution (2.5–3.5 Å) by freezing compound-target complexes (e.g., kinase-inhibitor pairs) in vitreous ice. This method captures conformational changes induced by methoxyethoxy substituents, complementing X-ray data .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.